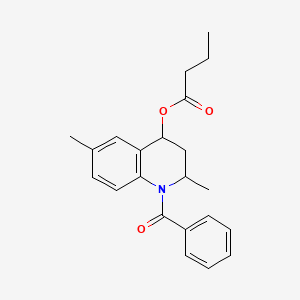![molecular formula C20H25NO2 B5204830 2-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5204830.png)
2-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1,2,3,4-tetrahydroisoquinoline, also known as L-tetrahydropalmatine (L-THP), is a natural alkaloid found in the roots of several plant species, including Stephania tetrandra and Corydalis yanhusuo. L-THP has been used in traditional Chinese medicine for centuries to treat a variety of ailments, including pain, anxiety, and insomnia. In recent years, L-THP has gained attention from the scientific community for its potential therapeutic applications.
作用機序
The exact mechanism of action of L-THP is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including dopamine, serotonin, and GABA. L-THP has been shown to bind to dopamine receptors and inhibit dopamine reuptake, which may contribute to its analgesic and anti-addictive effects. L-THP has also been shown to increase levels of serotonin and GABA in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
L-THP has been shown to have a variety of biochemical and physiological effects. Some of these effects include:
1. Analgesic effects: L-THP has been shown to reduce pain sensitivity in animal models, making it a potential candidate for the development of new pain medications.
2. Anxiolytic and antidepressant effects: L-THP has been shown to reduce anxiety and depression-like behaviors in animal models, indicating that it may be useful in the treatment of these disorders.
3. Anti-addictive effects: L-THP has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.
実験室実験の利点と制限
L-THP has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. L-THP is a natural compound, which makes it more biologically relevant than synthetic compounds.
2. L-THP has a relatively low toxicity profile, which makes it safer to use in lab experiments.
3. L-THP has been shown to have a variety of therapeutic effects, making it a potentially useful tool for studying the underlying mechanisms of these effects.
Limitations:
1. L-THP has a relatively short half-life, which makes it difficult to study in vivo.
2. L-THP has a low bioavailability, which makes it difficult to achieve therapeutic levels in the body.
3. L-THP has a complex mechanism of action, which makes it difficult to study in isolation.
将来の方向性
There are several future directions for research on L-THP. Some of these include:
1. Further investigation of the mechanism of action of L-THP, including its effects on neurotransmitter systems in the brain.
2. Development of new drug formulations of L-THP with improved bioavailability and longer half-life.
3. Clinical trials to investigate the therapeutic potential of L-THP in humans for various disorders, including pain, anxiety, and addiction.
4. Investigation of the potential of L-THP as a tool for studying the underlying mechanisms of various therapeutic effects.
In conclusion, L-THP is a natural alkaloid with potential therapeutic applications in pain management, anxiety, depression, and addiction. While there is still much to learn about its mechanism of action and potential therapeutic uses, L-THP has shown promise in preclinical studies and warrants further investigation.
合成法
L-THP can be synthesized using a variety of methods, including chemical synthesis and extraction from plant sources. Chemical synthesis involves the reaction of 1-benzyl-1,2,3,4-tetrahydroisoquinoline with 2,4-dimethoxybenzyl bromide in the presence of a catalyst. Extraction from plant sources involves the isolation of L-THP from the roots of Stephania tetrandra or Corydalis yanhusuo using a variety of solvents and purification techniques.
科学的研究の応用
L-THP has been the subject of numerous scientific studies in recent years, with researchers investigating its potential therapeutic applications. Some of the areas of research include:
1. Pain management: L-THP has been shown to have analgesic effects in animal models, making it a potential candidate for the development of new pain medications.
2. Anxiety and depression: L-THP has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in the treatment of these disorders.
3. Addiction: L-THP has been shown to reduce drug-seeking behavior in animal models of addiction, indicating that it may have potential as a treatment for substance abuse disorders.
特性
IUPAC Name |
2-[1-(2,4-dimethoxyphenyl)propan-2-yl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-15(12-17-8-9-19(22-2)13-20(17)23-3)21-11-10-16-6-4-5-7-18(16)14-21/h4-9,13,15H,10-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSOTLCAYZNDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)OC)OC)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4-dimethoxyphenyl)propan-2-yl]-3,4-dihydro-1H-isoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5204748.png)

![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-ethylpiperazine](/img/structure/B5204754.png)
![3-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5204771.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5204773.png)
![3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone](/img/structure/B5204775.png)

![2-ethoxy-4-[(2-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5204784.png)

![4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate](/img/structure/B5204796.png)
![5-bromo-2-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5204819.png)
![N-[2-(diethylamino)ethyl]-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5204824.png)

![N-[4-({[5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5204839.png)